N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound belonging to the imidazo[2,1-c][1,2,4]triazine class. Its structure features a fused bicyclic core with a 4-oxo group, a p-tolyl substituent at position 8, and a carboxamide functional group at position 3 modified with a 2-hydroxyethyl chain. The hydroxyethyl group may enhance solubility and metabolic stability compared to other derivatives, making it a candidate for further development.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-10-2-4-11(5-3-10)19-7-8-20-14(23)12(17-18-15(19)20)13(22)16-6-9-21/h2-5,21H,6-9H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDNTSYUXIVSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the imidazo[2,1-c][1,2,4]triazine scaffold . The reaction conditions often include the use of solvents such as toluene and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural modifications, biological activities, and physicochemical properties.
Substituent Variations at the Carboxamide Position
- N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Structural Difference: The N-substituent is a 4-chlorobenzyl group instead of 2-hydroxyethyl. The hydroxyethyl group in the target compound likely improves solubility and hydrogen-bonding capacity, which could influence pharmacokinetics .
- Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC) Structural Difference: A carboxylate ester replaces the carboxamide. Functional Impact: EIMTC exhibits notable electrochemical activity, enabling sensitive detection via voltammetry. However, ester groups are prone to hydrolysis, which may limit stability in biological systems compared to the carboxamide .
Modifications at Position 3 and 8
3-Isopropyl-8-(R-phenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazines
- Structural Difference : A 3-isopropyl group replaces the carboxamide, while the 8-position retains an aryl group.
- Thermal Properties : These derivatives demonstrate stability under oxidative conditions, with decomposition pathways involving ring-opening reactions. The carboxamide group in the target compound may alter thermal behavior due to hydrogen-bonding interactions .
Methyl/Ethyl 2-(4-oxo-8-aryl-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetates
- Structural Difference : An acetoxy group is appended to position 3.
- Biological Activity : These compounds show antiproliferative effects against tumor cell lines, with IC₅₀ values in the micromolar range. The hydroxyethyl carboxamide in the target compound may enhance target binding affinity or reduce off-target toxicity .
Electrochemical and Analytical Profiles
- EIMTC (Ethyl Carboxylate Derivative) Detection: EIMTC is quantifiable at nanomolar concentrations using a carbon nanofiber-modified sensor, highlighting its electroactivity. The carboxamide analog may require alternative analytical methods due to reduced redox activity .
Biological Activity
N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique imidazo[2,1-c][1,2,4]triazine core structure. Its chemical formula is , and it possesses a molecular weight of 288.31 g/mol. The presence of the hydroxyethyl group and the p-tolyl moiety contributes to its solubility and biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. It has been shown to cause cell cycle arrest at the S phase and induce DNA fragmentation in various cancer cell lines .
- Case Study : In a study involving colon cancer cells (COLO 205), treatment with the compound resulted in a notable increase in apoptotic cells (up to 59.5%) compared to control groups .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens:
- In vitro Studies : It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound exhibits moderate absorption rates when administered orally.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Metabolites are primarily excreted through urine.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
